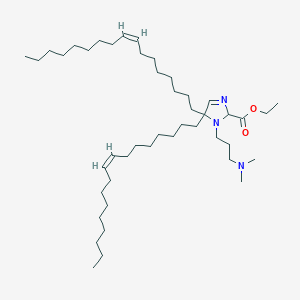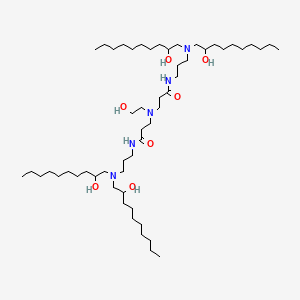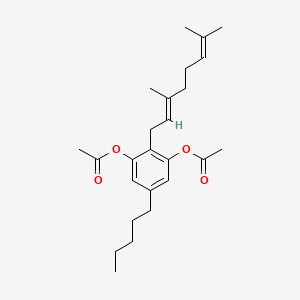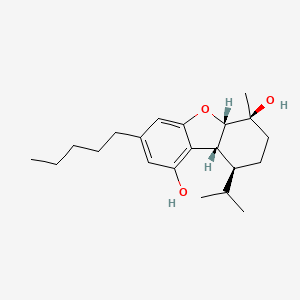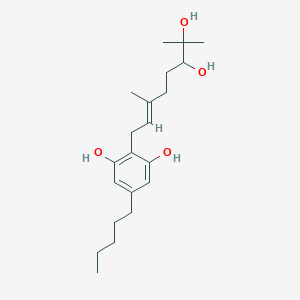
Pyridaben-d13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridaben-d13 is a deuterated form of pyridaben, an acaricide widely used to control phytophagous mites, whiteflies, aphids, and thrips. This compound is primarily used as an internal standard for the quantification of pyridaben in various analytical applications . The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, providing enhanced stability and precision in analytical measurements .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridaben-d13 involves the incorporation of deuterium atoms into the pyridaben molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions and the use of deuterated reagents . The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. The production is carried out under controlled conditions to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridaben-d13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the compound’s behavior and stability under different conditions .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
Scientific Research Applications
Pyridaben-d13 has a wide range of scientific research applications, including:
Biology: Employed in studies investigating the metabolic pathways and environmental fate of pyridaben.
Medicine: Utilized in toxicological studies to assess the safety and efficacy of pyridaben-based formulations.
Industry: Applied in the development and quality control of agricultural products containing pyridaben.
Mechanism of Action
Pyridaben-d13, like pyridaben, exerts its effects by inhibiting mitochondrial electron transport at complex I. This inhibition disrupts the production of adenosine triphosphate (ATP), leading to the death of target organisms such as mites and insects . The molecular targets include the mitochondrial complex I proteins, which are essential for electron transport and energy production .
Comparison with Similar Compounds
Pyridaben-d13 is unique due to its deuterated structure, which provides enhanced stability and precision in analytical applications. Similar compounds include:
Pyridaben: The non-deuterated form used as an acaricide.
Bifenthrin: Another acaricide with a different mode of action.
Chlorfenapyr: An acaricide that acts as a pro-insecticide, requiring metabolic activation.
Compared to these compounds, this compound offers advantages in analytical precision and stability, making it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C19H25ClN2OS |
|---|---|
Molecular Weight |
378.0 g/mol |
IUPAC Name |
2-tert-butyl-4-chloro-5-[[2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenyl]methylsulfanyl]pyridazin-3-one |
InChI |
InChI=1S/C19H25ClN2OS/c1-18(2,3)14-9-7-13(8-10-14)12-24-15-11-21-22(19(4,5)6)17(23)16(15)20/h7-11H,12H2,1-6H3/i1D3,2D3,3D3,7D,8D,9D,10D |
InChI Key |
DWFZBUWUXWZWKD-HGCMJWCISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CSC2=C(C(=O)N(N=C2)C(C)(C)C)Cl)[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-non-2-enyl] 8-[[2-[2-(dimethylamino)ethylsulfanyl]acetyl]-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10855779.png)
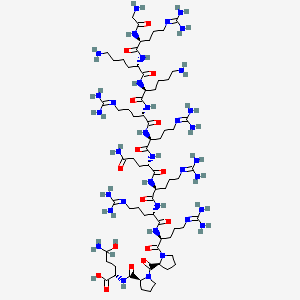
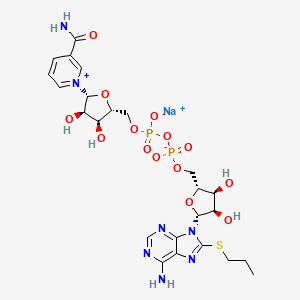
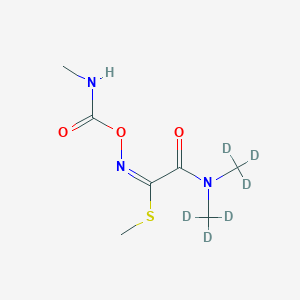
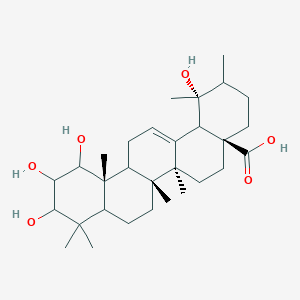
![2-[3-[3-[3-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855814.png)
![1-[2-[2-[Bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol](/img/structure/B10855823.png)
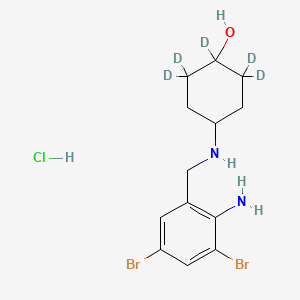
![2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B10855836.png)
